- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,

Cas no 97511-04-1 (3-Bromodibenzothiophene)

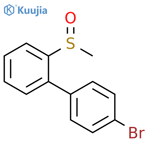

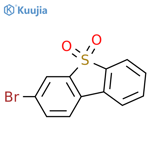

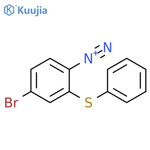

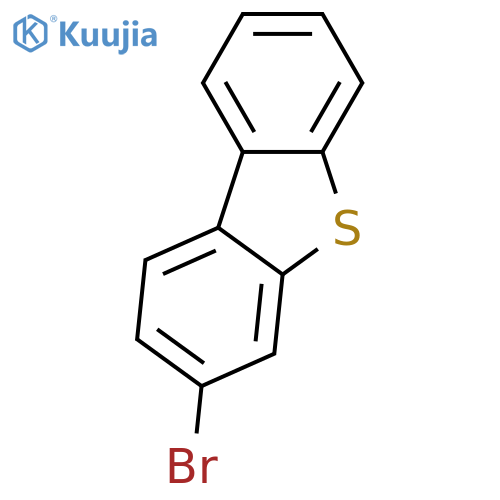

3-Bromodibenzothiophene structure

Nome del prodotto:3-Bromodibenzothiophene

Numero CAS:97511-04-1

MF:C12H7BrS

MW:263.152981042862

MDL:MFCD11052997

CID:1005735

PubChem ID:13415616

3-Bromodibenzothiophene Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-BROMODIBENZOTHIOPHENE

- 3-Bromodibenzo[b,d]thiophene

- 3-bromo-dibenzothiophene

- FDPBPKDNWCZVQR-UHFFFAOYSA-N

- 3-Bromodibenzothiophene (ACI)

- F18747

- SY237587

- SCHEMBL258838

- 97511-04-1

- SB66893

- DA-21007

- XDA51104

- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene

- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

- B5452

- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene

- Dibenzothiophene,3-bromo-

- AKOS027322912

- CS-0155956

- AS-57871

- MFCD11052997

- 3-Bromodibenzothiophene

-

- MDL: MFCD11052997

- Inchi: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H

- Chiave InChI: FDPBPKDNWCZVQR-UHFFFAOYSA-N

- Sorrisi: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3

Proprietà calcolate

- Massa esatta: 261.94518g/mol

- Massa monoisotopica: 261.94518g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 14

- Conta legami ruotabili: 0

- Complessità: 218

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 5.1

- Superficie polare topologica: 28.2

Proprietà sperimentali

- Densità: 1.611±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 97.0 to 101.0 deg-C

- Solubilità: Insuluble (1.8E-4 g/L) (25 ºC),

3-Bromodibenzothiophene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |

3-Bromodibenzothiophene |

97511-04-1 | >98.0%(GC) | 1g |

¥525.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |

3-Bromodibenzo[b,d]thiophene |

97511-04-1 | 98% | 250mg |

¥84.0 | 2022-10-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |

3-Bromodibenzothiophene |

97511-04-1 | >98.0%(GC) | 5g |

¥1750.00 | 2024-04-15 | |

| abcr | AB495179-5 g |

3-Bromodibenzo[b,d]thiophene; . |

97511-04-1 | 5g |

€230.90 | 2023-04-19 | ||

| abcr | AB495179-25 g |

3-Bromodibenzo[b,d]thiophene; . |

97511-04-1 | 25g |

€642.10 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1190849-5g |

3-Bromodibenzothiophene |

97511-04-1 | 97% | 5g |

$180 | 2023-09-01 | |

| A2B Chem LLC | AB53240-1g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 1g |

$19.00 | 2024-07-18 | |

| 1PlusChem | 1P003AUW-10g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 10g |

$160.00 | 2024-04-19 | |

| 1PlusChem | 1P003AUW-250mg |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 250mg |

$6.00 | 2024-04-19 | |

| A2B Chem LLC | AB53240-10g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 10g |

$146.00 | 2024-07-18 |

3-Bromodibenzothiophene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ; rt → 80 °C; 6 h, 80 °C

1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled

1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ; cooled; 2 h, cooled; 2 h, rt

1.2 Reagents: Sodium bisulfite

1.2 Reagents: Sodium bisulfite

Riferimento

- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

Riferimento

- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C

1.2 Reagents: Diethyl ether ; 25 min, -5 °C

1.2 Reagents: Diethyl ether ; 25 min, -5 °C

Riferimento

- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C

Riferimento

- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine Exchange, Organic Letters, 2016, 18(21), 5756-5759

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 8 h, 140 °C

Riferimento

- Synthesis of substituted dibenzothiophene compound, China, , ,

Metodo di produzione 8

Condizioni di reazione

Riferimento

- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source, Green Chemistry, 2023, 25(16), 6194-6199

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

Riferimento

- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium salt, Chemical Communications (Cambridge, 2017, 53(20), 2918-2921

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Product class 6: dibenzothiophenes, Science of Synthesis, 2001, 10, 211-263

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

Riferimento

- A process for preparing diaryl thioethers, China, , ,

Metodo di produzione 12

Condizioni di reazione

Riferimento

- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; < 5 °C; 30 min, < 5 °C

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C

1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C

1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt

Riferimento

- Preparation of 3-bromodibenzothiophene, China, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ; 16 h, rt

Riferimento

- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplings, Chemical Science, 2017, 8(4), 2885-2889

Metodo di produzione 16

Condizioni di reazione

1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C

Riferimento

- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis, Organic Letters, 2018, 20(17), 5439-5443

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Nitrosylsulfuric acid , Copper bromide (CuBr) , Hydrogen bromide

Riferimento

- Synthesis of monoamino and monohydroxydibenzothiophenes, Journal of Heterocyclic Chemistry, 1985, 22(1), 215-18

Metodo di produzione 18

3-Bromodibenzothiophene Raw materials

- Benzenesulfonic acid,4-methyl-, ion(1-)

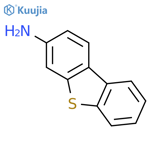

- 3-Dibenzothiophenamine

- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl

- Benzenamine, 4-bromo-2-(phenylthio)-

- Borate(1-),tetrafluoro-

- 3-Bromodibenziodolium

- Dibenzothiophene

- 3-Bromodibenzothiophene 5,5-Dioxide

- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-

- [1,1'-Biphenyl]-2-thiol, 4'-bromo-

- 4-Bromo-2-(phenylthio)benzenediazonium

3-Bromodibenzothiophene Preparation Products

3-Bromodibenzothiophene Letteratura correlata

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

97511-04-1 (3-Bromodibenzothiophene) Prodotti correlati

- 347325-46-6(4-(2,3-dihydro-1H-isoindol-2-yl)-2-methoxybenzaldehyde)

- 476482-05-0(7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1153287-97-8(5-Amino-2-fluoro-N-methylbenzamide)

- 1160574-42-4(4-Bromo-2,3-dichlorobenzonitrile)

- 2210122-02-2(N-(1-Cyanocyclohexyl)-4,5,6,7-tetrahydro-5,6-dimethyl-1H-benzimidazole-1-acetamide)

- 1806040-28-7(4-(Difluoromethyl)-2,6-dimethoxy-3-fluoropyridine)

- 1788541-98-9(2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide)

- 1807086-56-1(4-Cyano-3-(difluoromethyl)-6-iodopyridine-2-acetonitrile)

- 2375274-07-8(Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride)

- 1019108-36-1(2-(4-chlorobenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:97511-04-1)3-Bromodibenzothiophene

Purezza:99%/99%

Quantità:10g/25g

Prezzo ($):180.0/378.0